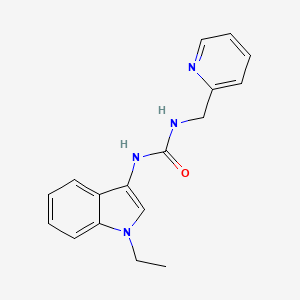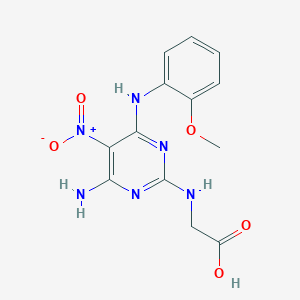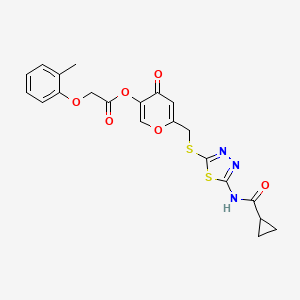
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate" is a complex organic compound with a wide range of potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: Synthesis begins with the preparation of the intermediate 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole. This is achieved by cyclization of a suitable thiosemicarbazide derivative under acidic conditions.
Step 2: The resulting thiadiazole is then reacted with a thiomethylating agent, such as methyl iodide, to introduce the thiomethyl group, forming 5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl thiomethyl derivative.
Step 3: This intermediate is further reacted with 4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate under basic conditions, such as sodium hydride, to yield the target compound.
Industrial Production Methods
Industrial-scale production of this compound may involve similar synthetic routes, but with optimizations for yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis and automation could be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomethyl group, resulting in sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, leading to various reduced derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions, where the cyclopropanecarboxamido group is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol and hydroxy derivatives.
Substitution: Various functionalized thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediate: Used as a precursor in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, potentially useful in studying metabolic pathways.
Medicine
Drug Development: Investigated for potential pharmaceutical applications due to its bioactivity.
Industry
Agricultural Chemicals: Potential use in the development of new pesticides or herbicides.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can bind to active sites, inhibiting enzymatic activity or modulating receptor function. Specific pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of signaling pathways in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
**6-(((5-(cyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate
**6-(((5-(cyclopropanecarboxamido)-1,3,4-oxadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate
**6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate
Uniqueness
Compared to similar compounds, "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate" exhibits unique structural features, such as the specific arrangement of the thiadiazole and pyran rings
Hopefully, this gives you a clear and detailed understanding of the compound . Let me know if there's anything specific you would like to dive deeper into!
Propiedades
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c1-12-4-2-3-5-16(12)29-10-18(26)30-17-9-28-14(8-15(17)25)11-31-21-24-23-20(32-21)22-19(27)13-6-7-13/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLFOLBVHPAQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2584862.png)
![3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2584864.png)
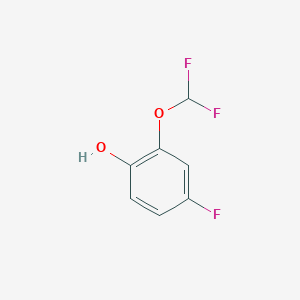
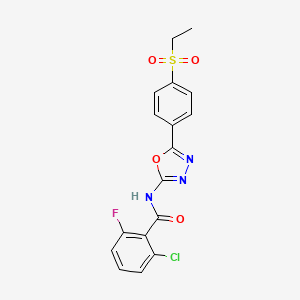
![N-[2-(2-Hydroxyphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2584871.png)
![6',6'-Dimethyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2584872.png)
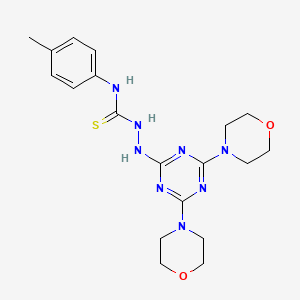
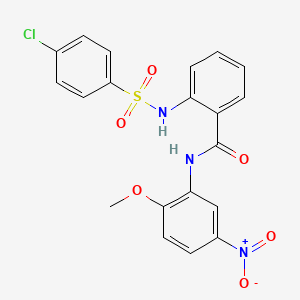
![8-[(2-hydroxyethyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584875.png)
![7-(4-fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2584877.png)
![3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2584879.png)
![3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2584880.png)
